molecular formula C10H15ClN2O2 B2642377 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride CAS No. 1147208-19-2

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride

Cat. No.: B2642377
CAS No.: 1147208-19-2
M. Wt: 230.69
InChI Key: YUMUZQZRMSHYAI-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride (CAS: 1147208-19-2) is a substituted acetamide derivative characterized by a glycine backbone linked to a 2-methoxy-5-methylphenyl group. This compound is part of a broader class of 2-amino-N-arylacetamide hydrochlorides, which are structurally defined by an acetamide core functionalized with an aromatic amine moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol .

Properties

IUPAC Name

2-amino-N-(2-methoxy-5-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZQZRMSHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield 2-amino-N-(2-hydroxy-5-methylphenyl)acetamide, while reduction of a nitro group can produce 2-amino-N-(2-methoxy-5-methylphenyl)acetamide .

Scientific Research Applications

Biological Studies

2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride has been investigated for its potential role in enzyme inhibition and protein binding studies. Its structure allows it to interact effectively with various biological molecules.

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly in developing therapeutic agents targeting specific enzymes or receptors involved in disease processes. For instance, it has been explored as a potential inhibitor for monoamine oxidases, which are critical in regulating neurotransmitter levels .

Analytical Chemistry

Due to its distinct chemical properties, this compound can be utilized in analytical methods for detecting specific anions or other compounds within complex mixtures. Its reactivity can be harnessed to create sensors for environmental monitoring or clinical diagnostics .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of monoamine oxidases highlighted the effectiveness of various acetamide derivatives, including this compound, showcasing its potential as a selective inhibitor .

Case Study 2: Sensor Development

Research into the synthesis of novel sensors for detecting environmental pollutants has demonstrated that this compound can be modified to enhance sensitivity and selectivity towards specific anions, showcasing its versatility in analytical applications .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Anticonvulsant Activity

Remacemide HCl, a structural analog with a bulky 1,2-diphenylethyl group, demonstrates 51% brain uptake index (BUI) and is metabolized to an active amine (FPL12495) in the brain . In contrast, the target compound’s smaller 2-methoxy-5-methylphenyl group may limit blood-brain barrier penetration, though this remains untested.

Vasopressor Activity

Midodrine HCl’s 2,5-dimethoxyphenyl and β-hydroxyethyl groups are critical for its α₁-adrenergic receptor agonism, which induces vasoconstriction . The target compound lacks the β-hydroxyethyl moiety, suggesting divergent pharmacological targets.

Biological Activity

2-Amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride, a compound with the molecular formula C10H15ClN2O2C_{10}H_{15}ClN_2O_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15ClN2O2C_{10}H_{15}ClN_2O_2
  • Molecular Weight : 230.6913 g/mol
  • CAS Number : [specific CAS number not provided]

The precise mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds have shown various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural features often exhibit antibacterial properties, potentially through inhibition of bacterial cell wall synthesis or protein synthesis.
  • Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds with amino and methoxy substituents can exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus (MIC values ranging from 0.125 to 1 µg/mL).
  • Gram-negative bacteria : Including Escherichia coli (MIC values generally higher than those for Gram-positive).

Case Studies

  • Study on Structural Analogues :
    • A study comparing various derivatives of methoxy-substituted acetamides indicated that the presence of an amino group significantly enhances antibacterial potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • In Vivo Studies :
    • Animal models demonstrated that administration of this compound resulted in reduced inflammation markers in induced arthritis models, suggesting potential anti-inflammatory applications .

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Notes
This compoundAmino and methoxy groups0.125 µg/mL (S. aureus)Potential anti-inflammatory effects
2-Chloro-N-(2-methoxy-5-methylphenyl)acetamideChloro instead of amino0.5 µg/mL (S. aureus)Less potent than amino derivative
N-(4-chloro-2-methoxy-5-methylphenyl)acetamideSimilar structure>1 µg/mL (E. coli)Lower activity against Gram-negative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 2-methoxy-5-methylaniline and chloroacetyl chloride, followed by hydrochlorination. Reaction conditions (temperature, solvent polarity, stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield . Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry are critical . Stability tests under varying pH and temperature conditions are recommended to confirm shelf-life .

Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility profiles should be determined experimentally using shake-flask methods. For aqueous systems, co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (hydrochloride salt’s inherent solubility in acidic buffers) can enhance dissolution. In organic phases, polar aprotic solvents (DMF, DMSO) are effective. Computational tools like COSMO-RS can predict solubility trends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, lab coats, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data for structurally similar acetamides suggest potential irritation; conduct Ames tests for mutagenicity and acute toxicity assays in vitro before scaling up .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved pharmacological activity?

  • Methodological Answer : Quantum mechanical calculations (DFT) can model electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies binding affinities. Machine learning (QSAR models) trained on existing acetamide datasets can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, endotoxin contamination). Standardize protocols: use isogenic cell lines, validate with positive/negative controls, and replicate under blinded conditions. Meta-analyses of published data (systematic reviews) can identify confounding variables .

Q. How can reaction mechanisms for acetamide functionalization be elucidated under catalytic conditions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and in situ spectroscopy (FTIR, Raman) to track intermediate formation. Computational reaction path searches (IRC calculations) map transition states. For asymmetric catalysis, chiral HPLC or NMR (e.g., Mosher’s analysis) determines enantiomeric excess .

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer : Primary neuronal cultures or SH-SY5Y cells can assess neurotoxicity/neuroprotection. Electrophysiology (patch-clamp) tests ion channel modulation. For CNS penetration, use BBB permeability assays (PAMPA-BBB) and metabolic stability tests in liver microsomes .

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